

Methodology for Determining Bacteriophage VA5 Titer: Application Notes and Protocols

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Compound of Interest

Compound Name: VA5

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Introduction

Bacteriophages, viruses that infect and lyse bacteria, are gaining renewed interest as potential therapeutic agents to combat antibiotic-resistant bacteria. Bacteriophage **VA5**, which targets *Vibrio alginolyticus*, has been identified as a promising candidate for biocontrol in aquaculture. [1][2] Accurate determination of bacteriophage titer, the concentration of infectious phage particles in a sample, is a critical step in research, development, and manufacturing of phage-based products. This document provides detailed application notes and protocols for determining the titer of bacteriophage **VA5** using the double-layer agar (plaque assay) method.

Principle of the Plaque Assay

The plaque assay is the gold standard for titrating lytic bacteriophages. [3][4][5] This method involves mixing a diluted phage sample with its susceptible host bacteria in a semi-solid agar overlay, which is then poured onto a solid nutrient agar base. [3][4] As the bacteria grow to form a confluent lawn, each infectious phage particle infects a single bacterium, replicates, and lyses it, releasing progeny phages. These new phages then infect and lyse neighboring bacteria. This cycle of infection and lysis results in a localized zone of clearing, or "plaque," within the bacterial lawn. [4][5] Each plaque theoretically originates from a single infectious phage particle, referred to as a plaque-forming unit (PFU). [5][6] By counting the number of plaques and accounting for the dilution factor, the phage titer in the original sample can be calculated in PFU per milliliter (PFU/mL). [7]

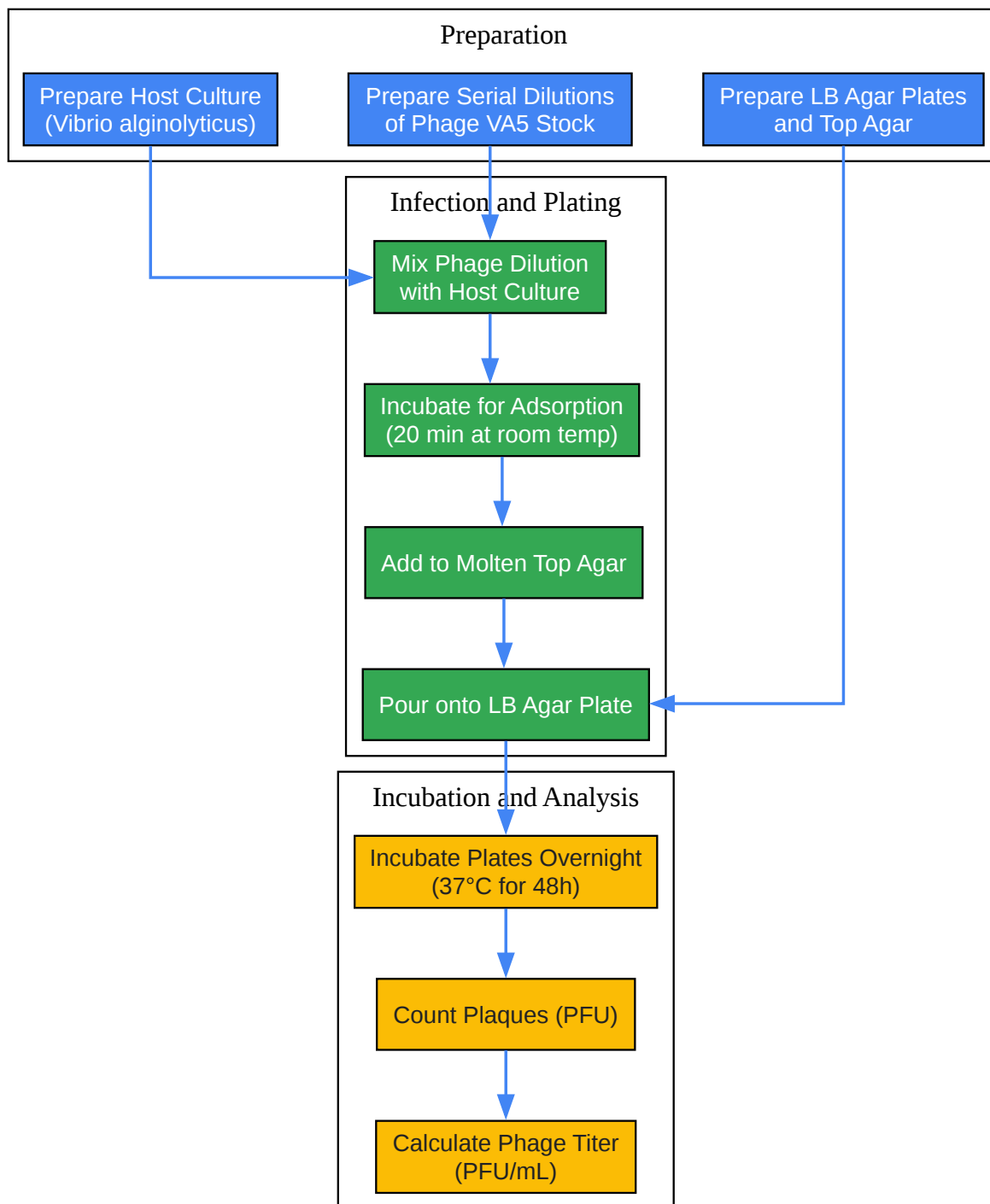
Key Experimental Parameters for Bacteriophage VA5

Successful and reproducible titration of bacteriophage **VA5** depends on several key parameters that have been experimentally determined.

Parameter	Value	Reference
Host Bacterium	Vibrio alginolyticus	[1][2]
Optimal Multiplicity of Infection (MOI)	1	[1][2]
Incubation Period	20 minutes	[1][2]
Outbreak Period (Burst Period)	30 minutes	[1][2]
Cleavage Amount (Burst Size)	92.26 PFU/cell	[1][2]
Incubation Temperature	37°C	[1][8]

Experimental Workflow for VA5 Titer Determination

The following diagram illustrates the overall workflow for determining the titer of bacteriophage **VA5** using the plaque assay.



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Caption: Workflow for Bacteriophage **VA5** Titer Determination.

Detailed Protocols

Materials

- Bacteriophage **VA5** stock solution
- *Vibrio alginolyticus* host culture
- Luria-Bertani (LB) broth
- LB agar plates (1.5% agar)
- LB top agar (0.65% agar)[8]
- SM buffer (0.1 M NaCl, 8 mM MgSO₄·7H₂O, 50 mM Tris-HCl pH 7.5)[1]
- Sterile microcentrifuge tubes
- Sterile serological pipettes and micropipettes with sterile tips
- Incubator at 37°C[1][8]
- Water bath or heating block at 45-50°C
- Vortex mixer

Protocol 1: Preparation of Host Culture

- From a glycerol stock or a fresh plate, inoculate a single colony of *Vibrio alginolyticus* into 5-10 mL of LB broth.
- Incubate the culture overnight at 37°C with shaking (e.g., 180-200 rpm).[1]
- The next day, subculture the overnight culture by inoculating 100 µL into 10 mL of fresh LB broth.
- Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, typically indicated by an optical density at 600 nm (OD₆₀₀) of 0.55-0.6.[1][8]

Protocol 2: Serial Dilution of Bacteriophage VA5

- Prepare a series of sterile microcentrifuge tubes, each containing 900 μL of SM buffer. Label them 10^{-1} , 10^{-2} , 10^{-3} , and so on, up to the desired final dilution (e.g., 10^{-8}).
- Add 100 μL of the original phage **VA5** stock to the tube labeled 10^{-1} . Vortex thoroughly. This creates a 1:10 dilution.
- Using a fresh sterile pipette tip, transfer 100 μL from the 10^{-1} dilution tube to the 10^{-2} tube. Vortex thoroughly.
- Continue this process of transferring 100 μL to the next tube in the series, vortexing after each transfer, until the final dilution is reached. This creates a ten-fold serial dilution of the phage stock.[\[9\]](#)

Protocol 3: Plaque Assay (Double-Layer Agar Method)

- Melt the LB top agar in a microwave or water bath and then temper it in a water bath set to 45-50°C to keep it molten but not hot enough to kill the bacteria.[\[10\]](#)
- Label a set of sterile tubes for the phage dilutions you intend to plate (e.g., 10^{-4} , 10^{-5} , 10^{-6} , 10^{-7}).
- Add 200 μL of the mid-log phase *Vibrio alginolyticus* culture to each of the labeled tubes.[\[8\]](#)
- Add 200 μL of the corresponding phage dilution to each tube containing the host bacteria.[\[8\]](#)
- Gently mix the contents of each tube and incubate at room temperature for 20 minutes to allow for phage adsorption to the bacterial cells.[\[1\]](#)[\[8\]](#)
- Working one tube at a time, add approximately 5 mL of the molten LB top agar to the phage-bacteria mixture.[\[8\]](#)
- Immediately and gently vortex the tube for a few seconds and pour the entire contents onto a pre-warmed LB agar plate.[\[10\]](#)
- Quickly and gently tilt and rotate the plate to ensure the top agar spreads evenly across the surface of the bottom agar.[\[10\]](#)

- Allow the top agar to solidify at room temperature for about 15-20 minutes.
- Invert the plates and incubate at 37°C for 48 hours.[1][8]

Protocol 4: Titer Calculation

- After incubation, examine the plates for the formation of plaques.
- Select a plate that has a countable number of well-isolated plaques (typically between 30 and 300).
- Count the number of plaques on the selected plate.
- Calculate the phage titer using the following formula:

Titer (PFU/mL) = (Number of Plaques) / (Volume of Phage Dilution Plated in mL x Dilution Factor)

For example, if you counted 150 plaques on the plate corresponding to the 10^{-6} dilution and you plated 0.2 mL of that dilution:

$$\text{Titer} = 150 / (0.2 \text{ mL} \times 10^{-6}) = 750 / 10^{-6} = 7.5 \times 10^8 \text{ PFU/mL}$$

Data Presentation

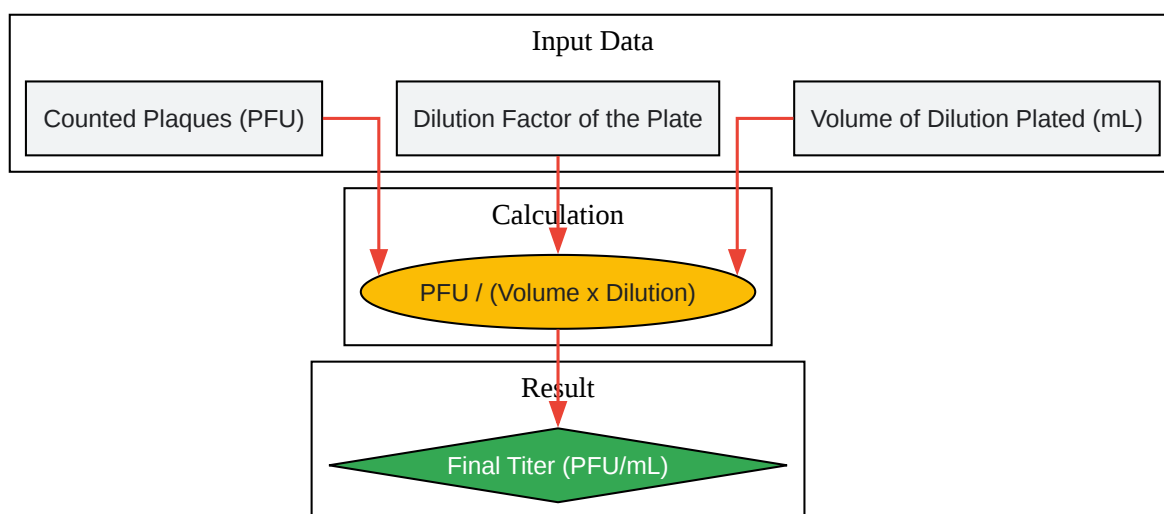
The results of a typical phage titration experiment should be recorded in a clear and organized manner.

Dilution Factor	Volume Plated (mL)	Number of Plaques (Replicate 1)	Number of Plaques (Replicate 2)	Number of Plaques (Replicate 3)	Average Number of Plaques	Calculated Titer (PFU/mL)
10^{-4}	0.2	TNTC	TNTC	TNTC*	-	-
10^{-5}	0.2	>300	>300	>300	-	-
10^{-6}	0.2	145	158	151	151.3	7.57×10^8
10^{-7}	0.2	12	18	15	15	7.5×10^8
10^{-8}	0.2	1	3	0	1.3	6.5×10^8

*TNTC = Too Numerous To Count

Logical Relationship for Titer Calculation

The following diagram illustrates the logical steps involved in calculating the final phage titer.



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Caption: Logical Flow for Phage Titer Calculation.

Conclusion

The double-layer agar plaque assay is a robust and reliable method for determining the titer of bacteriophage **VA5**. Adherence to the detailed protocols and consideration of the specific biological parameters of **VA5** and its host, *Vibrio alginolyticus*, are essential for obtaining accurate and reproducible results. This information is fundamental for advancing research and development of phage-based applications in aquaculture and beyond.

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